molecular formula C6H5N3S2 B2515270 5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 70057-71-5

5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2515270
CAS RN: 70057-71-5
M. Wt: 183.25
InChI Key: QLWFTOJLHORYFD-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . 1,3,4-Thiadiazole is another heterocyclic compound that is often used in medicinal chemistry due to its potential biological activities .


Synthesis Analysis

The synthesis of compounds related to thiophene often involves multistep synthetic routes that may include the formation of the thiophene moiety and its subsequent functionalization . The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of both thiophene and 1,3,4-thiadiazole rings . These structures are often confirmed through crystallographic methods .


Chemical Reactions Analysis

Compounds like thiophene can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the 1,3,4-thiadiazole moiety, and cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical properties of thiophene derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and 1,3,4-thiadiazole rings.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine”, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the development of new drugs for treating conditions associated with inflammation.

Antimicrobial Properties

Thiophene derivatives also show antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.

Antihypertensive Properties

Thiophene derivatives have been found to have antihypertensive properties . This means they could potentially be used in the treatment of high blood pressure.

Antitumor Activity

Thiophene derivatives have been reported to possess antitumor activity . This suggests that they could be used in the development of new anticancer drugs.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This means they can be used to protect metals from corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them important in the field of electronics.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests they could play a key role in the development of new display technologies.

Mechanism of Action

Safety and Hazards

The safety and hazards of a specific compound depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed information .

Future Directions

Thiophene and 1,3,4-thiadiazole derivatives continue to be of interest in the field of organic chemistry due to their unique structural features, which may contribute to their reactivity and potential applications in material science, catalysis, and as a building block for more complex molecular architectures .

properties

IUPAC Name

5-thiophen-3-yl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-1-2-10-3-4/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWFTOJLHORYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine

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